Copper cresylate
Description
Copper cresylate, a coordination compound involving copper ions and cresolate ligands (derived from cresols, C₇H₈O), is utilized in niche industrial and agricultural applications. Its structure typically involves copper(II) coordinated with cresol derivatives, forming complexes that exhibit antimicrobial and catalytic properties.
Properties
CAS No. |
12379-42-9 |
|---|---|
Molecular Formula |
C14H10CuO6 |
Molecular Weight |
337.7716 |
Synonyms |
Copper cresylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Copper Compounds
Copper(II) Oxalate Complexes
Copper oxalate complexes, such as [Cu(C₂O₄)(H₂O)₂], share structural similarities with copper cresylate due to their coordination geometry and ligand bonding. Key differences include:
- Ligand Type : Oxalate (C₂O₄²⁻) vs. cresolate (C₇H₇O⁻).
- Stability : Copper oxalate decomposes at ~200°C, whereas this compound exhibits higher thermal stability (~250–300°C) due to aromatic ligand stabilization .
- Applications : Copper oxalate is used in catalysis and precursor materials, while this compound is employed as a preservative and antifungal agent .
Table 1: Structural and Thermal Properties
| Property | This compound | Copper(II) Oxalate |
|---|---|---|
| Molecular Formula | Cu(C₇H₇O)₂ | Cu(C₂O₄)·2H₂O |
| Coordination Geometry | Square planar | Octahedral |
| Decomposition Temp (°C) | 250–300 | ~200 |
| Solubility | Low in water | Insoluble in water |
Copper Amino Acid Chelates
Copper(II) chelates with amino acids (e.g., Cu-glycinate) are functionally similar to this compound in agricultural feed additives. Comparative analysis reveals:
- Bioavailability: Amino acid chelates show higher bioavailability in animal nutrition compared to cresylate complexes, which are less soluble in physiological conditions .
- Environmental Impact: this compound poses higher ecotoxicity risks due to cresol release, whereas amino acid chelates degrade into less harmful byproducts .
Table 2: Functional Comparison in Feed Additives
| Parameter | This compound | Copper Amino Acid Chelate |
|---|---|---|
| Bioavailability (%) | 15–20 | 40–60 |
| EC50 (Aquatic Toxicity) | 5 mg/L | 50 mg/L |
| Degradation Pathway | Releases cresols | Hydrolyzes to amino acids |
Comparison with Functionally Similar Cresol Derivatives
Cresylate Spent Caustic Solution (CSC)
CSC, a waste product containing cresols and alkali, shares ligand chemistry with this compound but differs in application:
Q & A
Basic Research Question
- UV-Vis Spectroscopy : Identify d-d transitions in the copper center (e.g., λmax ~400–600 nm) to infer coordination geometry .
- X-ray Diffraction (XRD) : Resolve crystal structure and bond lengths; compare with computational models (e.g., DFT) .
- XPS (X-ray Photoelectron Spectroscopy) : Analyze oxidation states of copper (Cu²⁺ vs. Cu⁺) and ligand bonding .
- FT-IR : Detect phenolic O-H stretching (~3200 cm⁻¹) and Cu-O vibrations (~500 cm⁻¹) to confirm ligand coordination .
- Data Interpretation : Cross-reference spectral data with databases (e.g., Cambridge Structural Database) to resolve ambiguities .
How can researchers resolve contradictions in reported catalytic or antimicrobial properties of this compound across studies?
Advanced Research Question
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent) to isolate variables .
- Reproducibility Checks : Validate purity via elemental analysis (EA) and HPLC; assess batch-to-batch consistency .
- Statistical Frameworks : Use ANOVA or multivariate regression to identify confounding factors (e.g., trace impurities, solvent effects) .
- Meta-Analysis : Systematically review literature to identify trends or methodological biases (e.g., inconsistent assay protocols) .
What computational methods can predict the reactivity and stability of this compound in different solvent environments?
Advanced Research Question
- Density Functional Theory (DFT) : Model ligand exchange kinetics and solvation effects to predict stability in polar vs. nonpolar solvents .
- Molecular Dynamics (MD) : Simulate solvent interactions over time to identify degradation pathways (e.g., hydrolysis in aqueous media) .
- Validation : Compare computational results with experimental data (e.g., cyclic voltammetry for redox behavior) .
- Software Tools : Use Gaussian, ORCA, or VASP for simulations; publish input parameters for peer validation .
How should researchers design experiments to assess the thermodynamic stability of this compound under varying environmental conditions?
Intermediate Research Question
- Controlled Stress Testing : Expose samples to elevated temperatures (40–100°C), UV radiation, or humidity; monitor decomposition via TGA/DSC .
- Kinetic Studies : Measure half-life under accelerated aging conditions using Arrhenius equations to extrapolate shelf life .
- Analytical Endpoints : Quantify degradation products via GC-MS or LC-MS and correlate with structural changes (e.g., XRD phase transitions) .
- Controls : Include inert reference compounds (e.g., copper phthalocyanine) to distinguish intrinsic vs. environmental instability .
What interdisciplinary approaches integrate experimental and theoretical data to elucidate this compound’s mechanism of action in catalytic systems?
Advanced Research Question
- Operando Spectroscopy : Combine in-situ FT-IR or XAFS with catalytic testing (e.g., hydrogenation rates) to track active sites .
- Hybrid Models : Merge DFT-predicted reaction pathways with experimental kinetic data (e.g., Eyring plots) .
- Collaborative Workflows : Partner with computational chemists to refine force fields or machine learning algorithms for mechanistic insights .
- Data Sharing : Publish raw spectral datasets and simulation files in FAIR-compliant repositories (e.g., Zenodo) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
